The synthesis of 2-bromo-N-tert-butylbenzenesulfonamide typically involves the bromination of N-tert-butylbenzenesulfonamide. The general procedure includes:
In an industrial setting, the synthesis process is scaled up using industrial-grade reagents and solvents. The parameters are strictly controlled to ensure high yields and purity, often involving large reactors equipped for precise temperature regulation.
The molecular structure of 2-bromo-N-tert-butylbenzenesulfonamide can be described as follows:
2-Bromo-N-tert-butylbenzenesulfonamide participates in several types of chemical reactions:
The mechanism of action for 2-bromo-N-tert-butylbenzenesulfonamide primarily revolves around its reactivity due to the bromine atom and the tert-butyl group:
The physical and chemical properties of 2-bromo-N-tert-butylbenzenesulfonamide include:
2-Bromo-N-tert-butylbenzenesulfonamide has several applications across various fields:
Research has highlighted its role as a building block for drug synthesis, particularly in creating compounds with potential therapeutic effects against various biological targets .
Molecular Architecture: The compound's systematic name, 2-bromo-N-(1,1-dimethylethyl)benzenesulfonamide, reflects its core structure: a benzene ring sulfonylated at position 1 with bromine at the ortho position (C2), while the sulfonamide nitrogen is bonded to a tert-butyl group (C(CH3)3). This arrangement creates a sterically congested environment near the sulfonamide nitrogen, influencing both its basicity and rotational barriers [1]. The molecular formula is C10H14BrNO2S, corresponding to a molecular weight of 292.19 g/mol [1] .
Table 1: Fundamental Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 138733-50-3 |
| IUPAC Name | 2-Bromo-N-(tert-butyl)benzenesulfonamide |
| Molecular Formula | C10H14BrNO2S |
| Molecular Weight | 292.19 g/mol |
| SMILES String | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br |
| InChI | InChI=1/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 |
Physicochemical Profile: Experimental and predicted properties indicate a solid-state form with moderate solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and dipolar aprotic solvents like DMSO or DMF. Key properties include:
Spectral and Analytical Characteristics: Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 7.2–8.0 ppm, complex splitting due to ortho-bromine), tert-butyl methyl groups (δ ~1.3 ppm, singlet), and the sulfonamide N-H proton (δ ~5–7 ppm, broad). Infrared spectroscopy would show characteristic absorptions for S=O asymmetric/symmetric stretches (~1350–1370 cm⁻¹ and ~1160–1180 cm⁻¹), N-H stretch (~3260 cm⁻¹), and C-Br stretch (~560–620 cm⁻¹). Mass spectrometry under EI conditions would display a molecular ion cluster at m/z 292/294 (1:1 ratio) due to bromine isotopes [1].
Table 2: Commercial Availability Profile
| Supplier | Catalog Number | Purity | Price (USD) | Packaging |
|---|---|---|---|---|
| TRC | B685343 | >95% | $45 | 100 mg |
| TRC | B685343 | >95% | $90 | 500 mg |
| American Custom Chemicals | HCH0011331 | 95% | $1,223.72 | 5 g |
| SynQuest Laboratories | 8669-1-32 | >95% | $144 | 1 g |
| Matrix Scientific | 091332 | >95% | $189 | 1 g |
| ChemShuttle | 100783 | 95% | $100 | Undefined |
Evolution of Synthetic Routes: Early synthetic approaches to N-tert-butyl sulfonamides faced challenges in regioselectivity and yield, often requiring harsh conditions that compromised functional group tolerance. The development of 2-bromo-N-tert-butylbenzenesulfonamide paralleled key innovations in sulfonamide chemistry, particularly catalyst-assisted N-alkylation. A landmark advancement (CN107459471B patent) detailed a high-yield (>85%), low-impurity route using hafnium tetrachloride (HfCl4) or zirconium tetrachloride (ZrCl4) catalysts under reflux in solvents like xylene or diphenyl ether [7]. This method significantly improved upon earlier uncatalyzed reactions, which suffered from prolonged reaction times (24–48 hours) and sub-70% yields due to incomplete conversion and side-product formation.
Process Optimization: The catalytic method operates via a Lewis acid-mediated activation where HfCl4 coordinates with the sulfonamide oxygen, enhancing nitrogen nucleophilicity for tert-butylation. Critical process parameters include:
Table 3: Synthesis Method Comparison
| Parameter | Classical Method | Catalytic Method (CN107459471B) |
|---|---|---|
| Catalyst | None | HfCl4 or ZrCl4 (0.5–1.5 mol%) |
| Reaction Time | 24–48 hours | 8–12 hours |
| Temperature | 80–100°C | 130–150°C |
| Yield | 60–70% | >85% |
| Key Solvent | DMSO, DMF | Xylene, diphenyl ether |
| Purity Achieved | 85–90% | ≥96% |
Organic Synthesis Applications:
Medicinal Chemistry Relevance:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: